molecular formula C20H12F10N2O2S2 B11991604 N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B11991604
M. Wt: 566.4 g/mol
InChI Key: UZDGEIMBCKRECJ-UHFFFAOYSA-N
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Description

N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes heptafluoropropyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE typically involves multi-step organic synthesis

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its fluorinated groups could enhance its stability and bioavailability, making it a candidate for drug development.

Medicine

In medicine, N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE might be explored for its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer treatments.

Industry

Industrially, the compound could be used in the development of advanced materials, such as coatings or polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound’s fluorinated groups may enhance its binding affinity to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzothiazine derivatives and sulfonamide-containing molecules. These compounds share structural features and may exhibit comparable chemical and biological properties.

Uniqueness

What sets N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE apart is its specific combination of fluorinated groups and benzothiazine core, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H12F10N2O2S2

Molecular Weight

566.4 g/mol

IUPAC Name

N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide

InChI

InChI=1S/C20H12F10N2O2S2/c21-17(22,23)9-4-5-13-12(6-9)32-16(34)14(35-13)8-15(33)31-10-2-1-3-11(7-10)36-20(29,30)18(24,25)19(26,27)28/h1-7,14H,8H2,(H,31,33)(H,32,34)

InChI Key

UZDGEIMBCKRECJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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